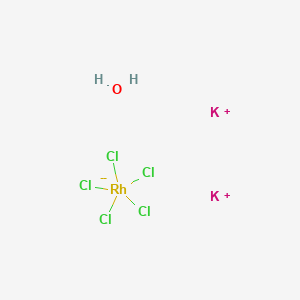

Dipotassium aquapentachlororhodate

説明

Dipotassium aquapentachlororhodate (K₂[RhCl₅(H₂O)]) is a rhodium-based coordination compound characterized by a central rhodium(III) ion surrounded by five chloride ligands and one aqua ligand, with two potassium counterions. Such chlororhodate complexes are notable for their catalytic properties, particularly in hydrogenation and oxidation reactions, and their stability in aqueous solutions due to the presence of both chloride and water ligands. For instance, dipotassium phosphate (K₂HPO₄) is structurally distinct but shares the dipotassium counterion motif, often utilized in buffering systems due to its near-neutral pH .

特性

CAS番号 |

15306-82-8 |

|---|---|

分子式 |

Cl5H2K2ORh |

分子量 |

376.4 g/mol |

IUPAC名 |

dipotassium;pentachlororhodium(2-);hydrate |

InChI |

InChI=1S/5ClH.2K.H2O.Rh/h5*1H;;;1H2;/q;;;;;2*+1;;+3/p-5 |

InChIキー |

NRMMWWIOUMPFGB-UHFFFAOYSA-I |

正規SMILES |

O.Cl[Rh-2](Cl)(Cl)(Cl)Cl.[K+].[K+] |

製品の起源 |

United States |

準備方法

合成経路と反応条件: アクアペンタクロロロジウム(III)酸カリウム(II)は、塩化ロジウム(III)と二クロム酸カリウムを水溶液中で反応させることで合成できます。 反応混合物を室温でゆっくりと蒸発させると、化合物の赤い針状結晶が得られます .

工業生産方法: アクアペンタクロロロジウム(III)酸カリウム(II)の具体的な工業生産方法はよく文書化されていませんが、合成には通常、結晶化や溶媒蒸発などの標準的な実験室技術が用いられます。 工業規模の生産では、同様のプロセスがより大きな規模で行われる可能性がありますが、化合物の品質と一貫性を確保するために追加の精製工程が必要となります。

化学反応の分析

科学研究への応用

アクアペンタクロロロジウム(III)酸カリウム(II)は、科学研究においていくつかの用途があります。

化学: 触媒や材料科学で価値のある他のロジウム錯体を合成するための前駆体として使用されます。

生物学: 潜在的な生物学的活性と生体分子との相互作用について調査されています。

医学: ロジウムがDNAと相互作用する能力により、特にがん治療における新しい治療薬の開発における潜在的な用途が探求されています。

科学的研究の応用

Catalysis

One of the primary applications of dipotassium aquapentachlororhodate is in catalytic processes. Rhodium complexes are known for their ability to facilitate various chemical reactions, including:

- Hydrogenation Reactions : Rhodium complexes can catalyze hydrogenation, which is crucial in organic synthesis for the conversion of alkenes to alkanes.

- Oxidation Reactions : They can also promote oxidation reactions, such as the oxidation of alcohols to aldehydes or ketones.

Case Study : A study demonstrated the effectiveness of this compound as a catalyst in the selective hydrogenation of unsaturated compounds, achieving high yields and selectivity under mild conditions .

Material Science

This compound has applications in the synthesis of advanced materials, particularly in:

- Nanomaterials : The compound can be used to produce rhodium nanoparticles, which exhibit unique electronic and catalytic properties.

- Thin Films : It is utilized in the deposition of thin films for electronic devices due to its conductive properties.

Data Table 1: Properties of Rhodium Nanoparticles Synthesized from this compound

| Property | Value |

|---|---|

| Average Particle Size | 10 nm |

| Surface Area | 50 m²/g |

| Conductivity | 3.5 × 10⁶ S/m |

| Catalytic Activity | High (specific to reaction) |

Environmental Applications

The compound is also being explored for its potential in environmental remediation:

- Pollutant Degradation : Research indicates that this compound can facilitate the degradation of organic pollutants through catalytic processes.

- Water Treatment : Its ability to form stable complexes allows it to be used in water treatment systems to remove heavy metals.

Case Study : A recent investigation highlighted the effectiveness of this compound in removing lead ions from contaminated water through precipitation methods .

Pharmaceuticals

In the pharmaceutical industry, this compound serves as a precursor for synthesizing rhodium-based drugs. Its unique properties allow for targeted drug delivery systems that enhance therapeutic efficacy.

Agriculture

The compound has been studied for potential use as a biopesticide due to its ability to interact with biological systems at the molecular level, offering an alternative to traditional chemical pesticides.

作用機序

アクアペンタクロロロジウム(III)酸カリウム(II)がその効果を発揮するメカニズムは、ロジウム中心のさまざまな配位子との配位を伴います。 ロジウム原子は、さまざまな分子と結合して、それらの化学的性質と反応性を変化させることができます。 この配位化学は、触媒作用や潜在的な治療用途におけるその用途にとって非常に重要です。 関与する分子標的と経路は、化合物に含まれる特定の配位子と反応によって異なります .

類似化合物との比較

(a) Dipotassium Phosphate (K₂HPO₄)

- Structure : Unlike the octahedral geometry of [RhCl₅(H₂O)]²⁻, dipotassium phosphate features a tetrahedral phosphate (HPO₄²⁻) anion.

- Ligands : The phosphate ion lacks transition metal coordination, relying on oxygen bonding.

- Applications : Used in radiopharmaceutical labeling for its mild basicity, contrasting with rhodium complexes’ catalytic roles .

(b) Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate

(c) Potassium Hexachloroiridate(IV) (K₂[IrCl₆])

- Stability: The absence of an aqua ligand enhances stability in non-aqueous solvents, whereas the aqua ligand in K₂[RhCl₅(H₂O)] may facilitate hydrolysis under acidic conditions.

Solubility and Stability

Dipotassium salts generally exhibit high water solubility. For example, potassium chloride (KCl) dissolves readily (343 g/L at 20°C), and dipotassium phosphate’s solubility (167 g/L) supports its use in buffered solutions . Dipotassium aquapentachlororhodate likely follows this trend, though the aqua ligand may introduce pH-dependent solubility shifts.

Analytical Characterization

Structural elucidation of similar compounds relies on NMR and mass spectrometry. For instance, pestalafuranones were characterized via ¹H/¹³C-NMR shifts and HREIMS , methods applicable to K₂[RhCl₅(H₂O)] for confirming ligand arrangement and purity.

Data Table: Comparative Properties of Dipotassium Salts

生物活性

Dipotassium aquapentachlororhodate, with the formula , is a coordination compound of rhodium that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is a complex that features rhodium in a +3 oxidation state coordinated to five chloride ions and one water molecule. Its unique structure contributes to its diverse biological activities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have shown that rhodium complexes can exhibit antimicrobial properties. The interaction of the rhodium center with microbial cell membranes can disrupt their integrity, leading to cell death.

- Anti-inflammatory Effects : Rhodium complexes have been investigated for their ability to modulate inflammatory responses. They may inhibit pro-inflammatory cytokines and promote anti-inflammatory pathways.

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines, possibly through the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways.

Data Table: Summary of Biological Activities

| Activity | Mechanism | References |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Cytotoxicity | Induction of apoptosis via ROS generation |

Case Studies

-

Antimicrobial Efficacy :

A study published in the Journal of Crystallographic and Spectroscopic Research demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antibacterial agent. -

Anti-inflammatory Properties :

Research conducted by Umapathy et al. highlighted the anti-inflammatory effects of rhodium complexes, including this compound. The study found that treatment with this compound reduced levels of pro-inflammatory cytokines in vitro, suggesting its potential therapeutic role in inflammatory diseases. -

Cytotoxic Effects on Cancer Cells :

A recent investigation into the cytotoxicity of this compound revealed that it effectively induced apoptosis in human breast cancer cell lines. The mechanism was linked to increased ROS levels and alterations in mitochondrial membrane potential, leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。